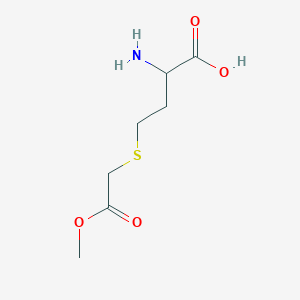
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-propylphenol with formaldehyde and an amine source under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the propyl group.
2-propyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the chlorine atom.
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the chlorine and propyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-9-7-13-10-6-8(12)4-5-11(10)14-9/h4-6,9,13H,2-3,7H2,1H3 |
Clé InChI |
WWZODEQNNONCHT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNC2=C(O1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)

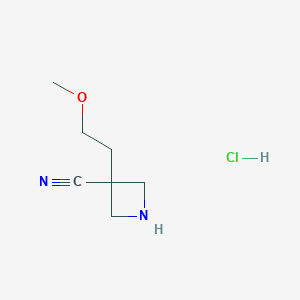

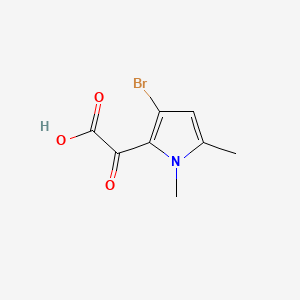
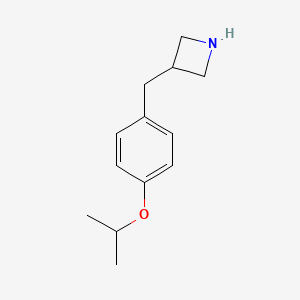


![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)

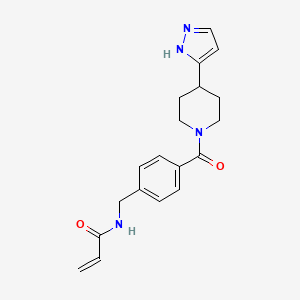
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
